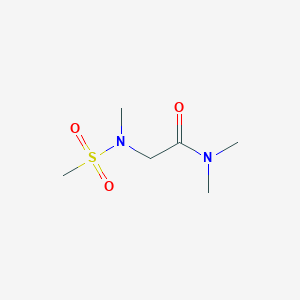

N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide: is an organic compound with a complex structure that includes both amide and sulfonamide functional groups. This compound is known for its high polarity and ability to act as a solvent in various chemical reactions. It is used in a range of applications, including organic synthesis and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide typically begins with N,N-dimethylacetamide and methanesulfonyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: N,N-dimethylacetamide is reacted with methanesulfonyl chloride in the presence of triethylamine at low temperatures (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Industrial Production Methods:

Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to maintain precise control over reaction conditions.

Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

化学反応の分析

Types of Reactions:

Oxidation: N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

科学的研究の応用

Medicinal Chemistry

N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide has been explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of N,N-dimethylacetamide have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. A study reported that certain N,N-dimethyl derivatives displayed growth inhibition percentages (PGIs) of over 75% against multiple cancer cell lines, including SNB-19 and OVCAR-8 .

Enzyme Inhibition

The compound has been investigated as an inhibitor of enzymes relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme can potentially lead to therapeutic benefits for patients suffering from such conditions .

Synthesis and Chemical Transformations

The synthesis of this compound involves several chemical transformations that enhance its utility as a building block in organic synthesis.

Synthetic Pathways

Recent advancements have demonstrated various synthetic routes for producing this compound, often involving the coupling of N,N-dimethyl enaminones with suitable electrophiles. For example, the reaction of N,N-dimethyl enaminones with aromatic diazonium salts yields products with high yields (50-80%) and demonstrates the versatility of this compound in creating complex molecular architectures .

Industrial Applications

Beyond its medicinal uses, this compound serves as a solvent in various industrial applications.

Solvent Properties

This compound is classified as a dipolar aprotic solvent, making it useful in the production of fibers and pharmaceuticals. Its ability to dissolve a wide range of substances enhances its application in chemical manufacturing processes .

Case Study on Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of N,N-dimethyl derivatives against various cancer cell lines. The results showed that compounds derived from this compound exhibited promising cytotoxic effects, suggesting further investigation into their mechanisms of action and therapeutic potential .

| Compound Name | Cell Line Tested | Percent Growth Inhibition |

|---|---|---|

| Compound A | SNB-19 | 86.61% |

| Compound B | OVCAR-8 | 85.26% |

| Compound C | HOP-92 | 75.99% |

Case Study on Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers evaluated the effectiveness of N,N-dimethyl derivatives as acetylcholinesterase inhibitors. The findings indicated that these compounds could significantly reduce enzyme activity, providing insights into their potential use in treating Alzheimer’s disease .

作用機序

Molecular Targets and Pathways:

- The compound interacts with various molecular targets through its amide and sulfonamide groups.

- It can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their stability and activity.

類似化合物との比較

N,N-dimethylacetamide: Shares the amide functional group but lacks the sulfonamide group.

N-methylmethanesulfonamide: Contains the sulfonamide group but lacks the amide group.

N,N-dimethylformamide: Similar in structure but with a formamide group instead of an acetamide group.

Uniqueness:

- The presence of both amide and sulfonamide groups in N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide makes it unique, providing a combination of properties that are not found in the individual similar compounds.

生物活性

N,N-Dimethyl-2-(N-methylmethanesulfonamido)acetamide (commonly referred to as DMMSA) is a compound of interest in pharmaceutical and biological research due to its potential therapeutic applications. This article delves into the biological activity of DMMSA, summarizing key findings from various studies, including its synthesis, mechanisms of action, and efficacy in different biological contexts.

Chemical Structure and Properties

DMMSA is characterized by its unique chemical structure, which includes a dimethylamino group and a methanesulfonamide moiety. Its molecular formula is C6H13N3O2S, and it possesses notable solubility in polar solvents, making it suitable for various biological assays.

Research indicates that DMMSA exhibits multiple mechanisms of action, particularly in the context of enzyme inhibition and cellular signaling pathways:

- Enzyme Inhibition : DMMSA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the proliferation of certain cancer cells. For example, its inhibitory effects on cyclin-dependent kinases (CDKs) suggest a role in cell cycle regulation .

- Antioxidant Activity : Some studies have suggested that DMMSA may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Antimicrobial Properties

DMMSA has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits:

- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : Comparative studies indicate that DMMSA's MIC values are lower than those of standard antibiotics like levofloxacin, highlighting its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of DMMSA have been explored through several case studies:

- Cell Line Studies : In vitro experiments using human tumor cell lines (e.g., ovarian cancer and neuroblastoma) revealed that DMMSA induces apoptosis at low micromolar concentrations. Notably, it selectively targets malignant cells while sparing non-malignant cells .

- Mechanistic Insights : The compound's ability to disrupt CDK activity correlates with reduced tumor cell viability, suggesting a promising avenue for cancer therapy .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of DMMSA:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial potential of DMMSA against E. coli, S. aureus, and B. subtilis. Results indicated that DMMSA significantly inhibited bacterial growth at concentrations lower than traditional antibiotics.

- Cancer Cell Studies : In a series of experiments on neuroblastoma cells, DMMSA was found to induce cell death through apoptosis pathways, with minimal effects on normal human cells, suggesting a favorable therapeutic index.

特性

IUPAC Name |

N,N-dimethyl-2-[methyl(methylsulfonyl)amino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c1-7(2)6(9)5-8(3)12(4,10)11/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYOVOYKSHABTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。